MAUROCALCIN
Description
Properties
Molecular Formula |
C110H192N40O24S4 |
|---|---|
Molecular Weight |
3857.2 Da |
Appearance |
White powder |
Purity |
≥ 99 % (HPLC and Mass spectrometry) |
Origin of Product |
United States |
Scientific Research Applications
Cardiovascular Applications
Maurocalcin and its analogs have been extensively studied for their effects on cardiac function:
- Calcium Mobilization : Research indicates that MCa and its analog MCaE12A enhance the sensitivity of RyR2 to cytoplasmic calcium, promoting channel opening and facilitating calcium release from the sarcoplasmic reticulum. This effect is crucial for cardiac muscle contraction and has implications for treating heart diseases characterized by impaired calcium handling .
- Pacemaker Activity : Studies have shown that MCaE12A improves pacemaker activity in sinus node cells, particularly under conditions where L-type calcium channels are inhibited. This suggests potential therapeutic applications for arrhythmias or other cardiac dysregulations .
Neurological Implications
This compound's influence on calcium channels extends beyond the cardiovascular system:
- Neuroprotective Strategies : The ability of this compound to modulate RyR activity may have implications for neurodegenerative diseases where calcium dysregulation is a contributing factor. By stabilizing RyR channels, it could potentially protect neurons from excitotoxicity .
Research Methodologies
Various methodologies have been employed to study this compound's effects:
- In Vitro Studies : Experiments using isolated cardiomyocytes and sinus node cells have demonstrated the peptide's ability to penetrate cells and modulate calcium transients effectively. Techniques such as pull-down assays and intracellular calcium measurements have been pivotal in elucidating its mechanisms .
- Synthetic Analog Development : The synthesis of phosphomimetic analogs of this compound has allowed researchers to explore modifications that enhance its pharmacological properties while reducing toxicity, paving the way for novel therapeutic agents targeting RyRs .
Chemical Reactions Analysis
Interaction with Ryanodine Receptors
MCa modulates cardiac ryanodine receptors (RyR2) by increasing their sensitivity to cytoplasmic calcium concentrations, which promotes channel opening, and decreasing their sensitivity to inhibiting calcium concentrations . MCa facilitates calcium mobilization in cardiac cells . Studies have demonstrated that MCaE12A, an analog of MCa, passively penetrates cardiomyocytes and promotes abnormal RyR2 opening . Additionally, MCaE12A can improve the pacemaker activity of sinus node cells lacking the L-type Cav1.3 channel or with pharmacologic inhibition of calcium influx via Cav1.3 .
Post-translational Modification: Phosphorylation
MCa undergoes post-translational modification via phosphorylation inside cells . Specifically, MCa can be phosphorylated by protein kinase A (PKA) . Phosphorylation of MCa leads to a change in its pharmacological activity towards ryanodine receptor type 1 (RyR1), a key regulator of calcium homeostasis in excitable cells .
Impact on Calcium Homeostasis
MCa and its analogs affect calcium homeostasis and dynamics in cardiac cells . MCaE12A, for example, promotes abnormal opening of RyR2 . MCa can modulate the pacemaker activity of sinus node cells, particularly under conditions of reduced calcium influx .
This compound-Induced Subconductance States
Single-channel recordings have demonstrated that MCa induces subconductance states in calcium channels . Calcin-induced transitions from discretely open to subconducting states, and vice versa, indicate a strong dependence on the channel being open to initiate and terminate a calcin-induced substate .
Comparison with Similar Compounds
Structural and Evolutionary Relationships
Calcins share a conserved ICK fold but diverge in sequence and receptor specificity. Evolutionary analysis (Poisson correction method) reveals maurocalcin clusters with hemicalcin (Hemiscorpius lepturus) and imperacalcin (Pandinus imperator), with evolutionary distance (ED) values of 0.065–0.142 from other calcins (e.g., opicalcins, urocalcin) . Key sequence differences include:
- Imperatoxin A (IpTxa) : 69.7% identity with this compound; lacks cell-penetrating ability .
- Intrepicalcin : 81.8% identity; diverges at five residues critical for RyR binding .
- Hadrucalcin : 78.8% identity; lower affinity for RyR1 (Kd = 14.8 nM vs. 26.4 nM for this compound) .
Table 1: Sequence Identity and Functional Divergence of Calcin Family Members
*Compared to this compound. Data compiled from .
Functional and Mechanistic Differences
Target Specificity
- This compound : Activates both RyR1 and RyR2, with EC₅₀ values of 50–100 nM for Ca²⁺ release in cardiomyocytes .
- Hemicalcin : Preferentially activates RyR1, showing minimal cardiac effects .
- Opicalcin1: Binds RyR1 with sub-nanomolar affinity (Kd = 0.3 nM) but lacks efficacy on RyR2 .
Cell-Penetrating Ability
This compound translocates across membranes via mechanisms shared with penetratin and HIV-Tat, a trait absent in imperatoxin A and opicalcins .
Table 2: Pharmacological Profiles of Selected Calcins
Clinical and Research Implications
Preparation Methods
Chemical Synthesis of Maurocalcin
The primary method for preparing this compound is solid-phase peptide synthesis (SPPS) , a widely used technique for assembling peptides with high precision.
Automated Solid-Phase Synthesis : this compound is synthesized on a solid resin support using an automated peptide synthesizer (e.g., CEM® Liberty or Applied Biosystems model 432A). The process involves stepwise addition of Fmoc-protected amino acid derivatives, including D- or L- amino acids depending on the desired stereochemistry.
Resin and Protecting Groups : The peptide chain is assembled on a Wang-Tentagel resin with side-chain protecting groups such as trityl for cysteine and asparagine residues, ensuring selective reactions during synthesis.
Deprotection and Cleavage : After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/water/triisopropylsilane/dithiothreitol), which also removes side-chain protecting groups.
Crude Peptide Recovery : The cleaved peptide is precipitated using cold t-butylmethyl ether, pelleted by centrifugation, and then dissolved in an appropriate buffer for further processing.
Folding and Oxidation
This compound contains multiple disulfide bonds essential for its three-dimensional structure and biological activity.
Oxidative Folding : The reduced linear peptide is subjected to an oxidative folding process in a buffer such as 200 mM Tris-HCl at pH 8.3, often under air exposure for 48–72 hours at room temperature.
Folding Buffers : For other calcins, folding is performed in buffers containing redox agents like reduced glutathione (GSH) and oxidized glutathione (GSSG) to facilitate correct disulfide bond formation (e.g., 20 mM Na2HPO4, 0.1 M NaCl, 5 mM GSH, 0.5 mM GSSG).
pH Control : The pH is carefully adjusted (e.g., to 7.9) to optimize folding efficiency and disulfide bond formation.
Purification Techniques
Purification is critical to isolate correctly folded, biologically active this compound.
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC using C18 columns is employed to purify the oxidized peptide. A linear gradient of acetonitrile in water with 0.1% TFA is used for elution.
Analytical HPLC : Purity is assessed by analytical reversed-phase HPLC, ensuring >98% purity for the final product.
Mass Spectrometry : MALDI-TOF or LC-MS is used to confirm the molecular mass and verify the identity of the purified peptide.
Characterization and Quality Control
Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the three-dimensional structure of this compound and its analogues, confirming correct folding and disulfide connectivity.
Biological Activity Assays : Functional assays, such as ryanodine receptor binding and calcium channel modulation, verify the pharmacological activity of the prepared peptide.
Summary Table of this compound Preparation Steps
Q & A
Basic: What foundational steps should researchers take to identify literature gaps in MAUROCALCIN studies?
Methodological Answer:
- Literature Review: Conduct a systematic search using academic databases (e.g., PubMed, Google Scholar) with keywords like "this compound structural properties," "this compound biological activity," and "this compound synthesis." Prioritize peer-reviewed articles and exclude non-reliable sources (e.g., ) .
- Framework Application: Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure gaps. For example:
- Population: Specific biological targets of this compound.
- Outcome: Contradictory reports on its binding affinity.
- Gap Analysis: Compare existing studies in a table to highlight inconsistencies (e.g., variations in experimental conditions or measurement techniques) .
Basic: How should researchers design experiments to characterize this compound’s structural and functional properties?
Methodological Answer:
- Experimental Design:
- Spectroscopic Analysis: Use NMR, X-ray crystallography, or mass spectrometry to resolve this compound’s 3D structure. Ensure protocols align with reproducibility standards (e.g., detailed synthesis steps, purity validation) .
- Biological Assays: Employ in vitro binding assays (e.g., surface plasmon resonance) to measure interaction kinetics with target receptors.
- Data Reporting: Present results in tables comparing observed values (e.g., binding constants) with literature data, noting instrumentation parameters (e.g., temperature, pH) .
Advanced: How can researchers resolve contradictions in reported mechanisms of action for this compound?
Methodological Answer:
-
Cross-Validation: Replicate prior experiments under standardized conditions (e.g., identical buffer systems, concentrations). Use statistical tools (e.g., ANOVA, regression analysis) to quantify variability .
-
Meta-Analysis: Create a comparative table of studies, including:
Study Model System Dose Range Key Finding Potential Bias A Cell culture 1–10 µM Inhibits X No controls B In vivo 5–20 µM Activates Y Small sample size -
Hypothesis Testing: Design follow-up experiments to test conflicting hypotheses (e.g., dose-dependent dual effects) using orthogonal methods (e.g., CRISPR knockouts to validate target specificity) .
Advanced: What methodologies optimize the synthesis and purification of this compound for reproducible research?
Methodological Answer:
- Synthesis Optimization:
- Parameter Screening: Vary reaction conditions (e.g., solvent polarity, temperature) and quantify yield/purity via HPLC. Use design-of-experiment (DoE) software to identify optimal parameters .
- Scalability Tests: Compare batch-to-batch consistency using metrics like enantiomeric excess (for chiral centers) or endotoxin levels (for biological applications).
- Reproducibility Checklist:
Advanced: How should researchers address challenges in measuring this compound’s bioactivity across different experimental models?
Methodological Answer:
- Model Standardization:
- Data Normalization:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
